

DiOC5(3) Fluorochrome: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: DiOC5(3)

Cat. No.: B1239767

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core characteristics and applications of the lipophilic carbocyanine fluorochrome, **DiOC5(3)**. It is intended to serve as a technical resource for professionals in research and drug development, offering detailed information on its photophysical properties, experimental protocols, and mechanisms of action.

Core Characteristics and Photophysical Properties

DiOC5(3), or 3,3'-dipentyloxacarbocyanine iodide, is a cationic, lipophilic fluorescent dye widely utilized for the measurement of membrane potential in living cells. Its accumulation in the plasma and mitochondrial membranes is dependent on the membrane potential, making it a sensitive indicator of cellular health and function.

The key photophysical and chemical properties of **DiOC5(3)** are summarized in the table below. This data is essential for designing and executing experiments involving this fluorochrome.

Property	Value	Reference
Chemical Formula	C ₂₇ H ₃₃ IN ₂ O ₂	[1]
Molecular Weight	544.47 g/mol	[1]
CAS Number	53213-81-3	[1]
Excitation Maximum (λ _{ex})	482 nm (in Methanol)	[1]
Emission Maximum (λ _{em})	497 nm (in Methanol)	[1]
Molar Extinction Coefficient	165,000 cm ⁻¹ M ⁻¹ (in Methanol)	[1]
Quantum Yield (Φ)	~0.04 (estimated from DiOC2(3))	[1]
Solubility	Soluble in DMSO and DMF	[1]
Appearance	Orange solid	[1]

Note on Quantum Yield: The precise quantum yield for **DiOC5(3)** is not readily available in the reviewed literature. The provided value is for the structurally similar dye, DiOC2(3), and should be considered an approximation.[1]

Mechanism of Action and Key Applications

DiOC5(3) is a slow-response (translational) membrane potential dye.[1] As a cationic molecule, it accumulates in cells with hyperpolarized membranes, such as healthy, respiring cells. This accumulation is driven by the negative potential across the plasma and inner mitochondrial membranes. In depolarized cells, the dye is excluded, leading to a lower fluorescent signal. This property makes **DiOC5(3)** a valuable tool for:

- Measuring mitochondrial membrane potential: Its accumulation in mitochondria is a key indicator of mitochondrial health and is widely used in studies of apoptosis and cellular metabolism.
- Identifying and targeting leukemia stem-like cells (LSCs): **DiOC5(3)** has been shown to selectively accumulate in LSCs, leading to the induction of apoptosis through the

overproduction of reactive oxygen species (ROS).[2] This selective action is attributed to the overexpression of organic anion transporter polypeptides on the plasma membrane of LSCs. [2]

- Inhibition of NF-κB signaling: In LSCs, **DiOC5(3)** has been observed to inhibit the nuclear translocation of the transcription factor NF-κB.[2]

Regarding its safety profile, studies have indicated that **DiOC5(3)** exhibits no obvious toxicity to human umbilical cord blood CD34+ progenitor cells or to normal zebrafish in vivo.[2]

Experimental Protocols

Measurement of Mitochondrial Membrane Potential by Flow Cytometry

This protocol is adapted from established methods for similar carbocyanine dyes and is intended for the analysis of changes in mitochondrial membrane potential in cell suspensions.

Materials:

- **DiOC5(3)** stock solution (1 mM in DMSO)
- Phosphate-buffered saline (PBS) or other suitable buffer
- Cell culture medium
- Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) stock solution (50 mM in DMSO) for creating a depolarized control
- Flow cytometer with 488 nm excitation and appropriate emission filters (e.g., 530/30 nm)

Procedure:

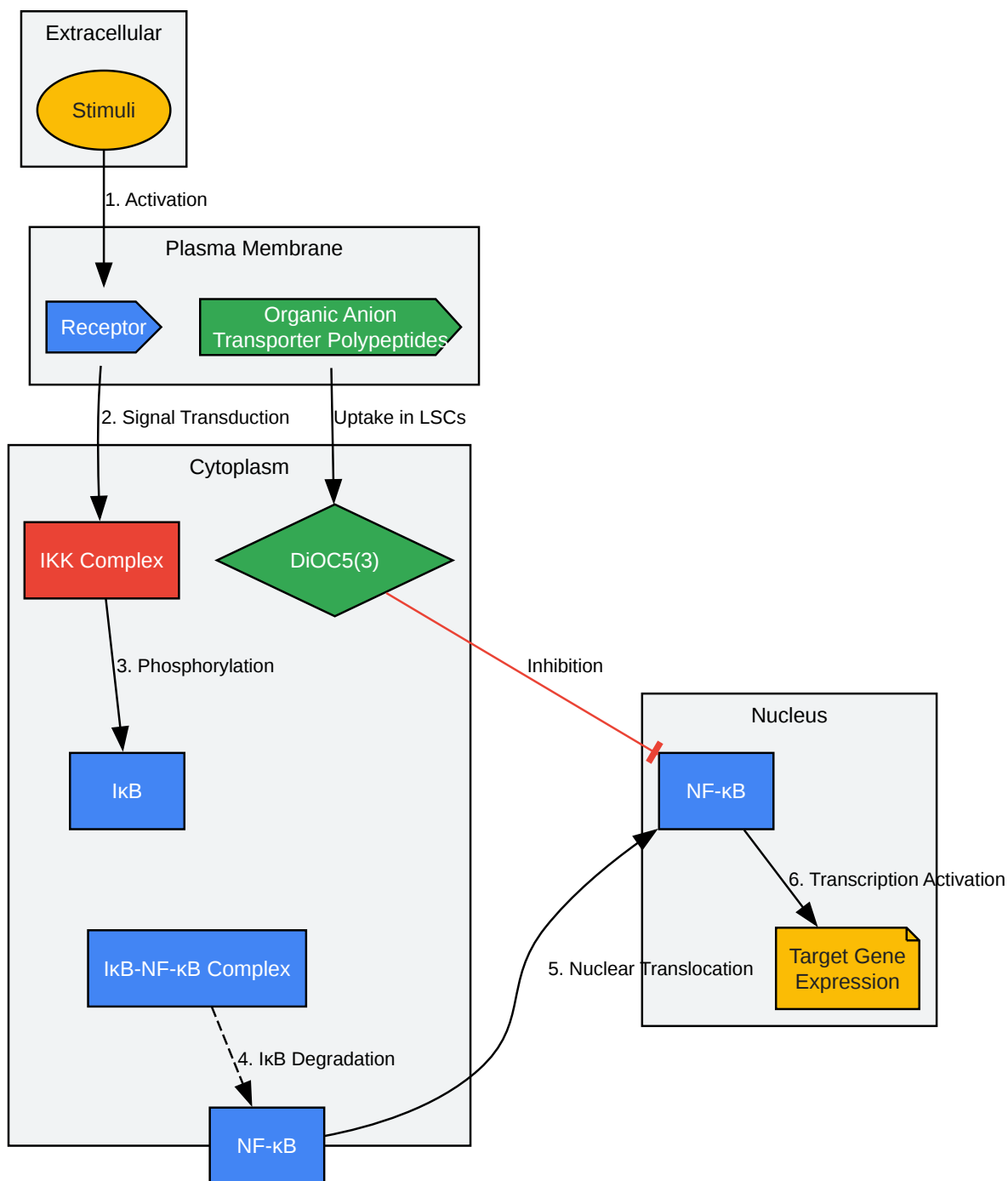
- Cell Preparation:
 - Harvest cells and adjust the cell density to 1×10^6 cells/mL in pre-warmed cell culture medium.

- Staining:
 - Prepare a working solution of **DiOC5(3)** by diluting the stock solution in a suitable buffer to a final concentration of 1-10 μM . The optimal concentration should be determined empirically for each cell type.
 - Add the **DiOC5(3)** working solution to the cell suspension. For mitochondrial potential measurements, low nanomolar concentrations are often sufficient.
 - Incubate the cells for 15-30 minutes at 37°C, protected from light.
- Control Preparation (Depolarized Sample):
 - In a separate tube, pre-treat cells with CCCP (final concentration of 5-10 μM) for 5-10 minutes at 37°C before adding the **DiOC5(3)** working solution.
- Washing:
 - Centrifuge the stained cells at 300 x g for 5 minutes.
 - Resuspend the cell pellet in fresh, pre-warmed PBS or medium.
 - Repeat the wash step twice to remove unbound dye.
- Flow Cytometry Analysis:
 - Acquire data on the flow cytometer using a 488 nm laser for excitation.
 - Collect the green fluorescence signal in the appropriate channel (e.g., FITC channel).
 - Analyze the shift in fluorescence intensity between the healthy (polarized) and CCCP-treated (depolarized) cell populations.

Visualizing Molecular Pathways and Experimental Workflows

Inhibition of NF- κ B Signaling by DiOC5(3) in Leukemia Stem-like Cells

DiOC5(3) has been shown to inhibit the nuclear translocation of NF- κ B in LSCs. The following diagram illustrates this inhibitory effect within the canonical NF- κ B signaling pathway.



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DiOC5(3) inhibits NF-κB nuclear translocation.

Experimental Workflow for Leukemia Stem-like Cell Imaging and Analysis using DiOC5(3)

The following diagram outlines a typical experimental workflow for the identification and characterization of LSCs using **DiOC5(3)**.



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- To cite this document: BenchChem. [DiOC5(3) Fluorochrome: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1239767#basic-characteristics-of-dioc5-3-fluorochrome]

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